Methyl octahydropyrano[3,4-c]pyrrole-7a-carboxylate
Description
Methyl octahydropyrano[3,4-c]pyrrole-7a-carboxylate is a bicyclic organic compound featuring a fused pyran-pyrrole ring system in a fully saturated (octahydro) configuration. The methyl ester group at the 7a-position enhances its stability and solubility, making it a versatile intermediate in pharmaceutical and materials chemistry. This compound is cataloged in synthetic building block libraries, highlighting its utility in drug discovery and organic synthesis .
Properties
Molecular Formula |
C9H15NO3 |
|---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
methyl 2,3,3a,4,6,7-hexahydro-1H-pyrano[3,4-c]pyrrole-7a-carboxylate |
InChI |
InChI=1S/C9H15NO3/c1-12-8(11)9-2-3-13-5-7(9)4-10-6-9/h7,10H,2-6H2,1H3 |
InChI Key |
AYUVCHHHSGKOEH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C12CCOCC1CNC2 |
Origin of Product |
United States |
Preparation Methods
Intramolecular Cyclization of 1,5-Dicarbonyl Compounds
A predominant method involves the intramolecular cyclization of 1,5-dicarbonyl compounds bearing a pyrrole core, which facilitates the formation of the octahydropyrano[3,4-c]pyrrole ring system. For instance, the synthesis of related compounds like tert-butyl N-({octahydropyrano[3,4-c]pyrrol-7a-yl}methyl)carbamate hydrochloride involves cyclization of suitable precursors such as 2-methyl-4-(2-oxo-2-phenylethyl)-5-phenylpyrrole-3-carboxylic acid ethyl esters under acidic conditions, typically using p-toluenesulfonic acid as a catalyst.
Multi-Step Organic Synthesis
The synthesis often proceeds via the following steps:
- Preparation of key intermediates: Starting from substituted pyrrole derivatives, such as 2-methylpyrrole esters.
- Cyclization: Under acidic or catalytic conditions, these intermediates undergo intramolecular cyclization to generate the fused octahydropyrano[3,4-c]pyrrole core.
- Functional group modifications: Introduction of ester groups (methylation) and protection/deprotection steps, especially for amino functionalities, using carbamate protecting groups like tert-butyl carbamate (Boc).
Stereochemical Control
Stereochemistry at the 3a and 7a positions is critical, with stereoselective synthesis achieved via chiral catalysts or resolved precursors. The stereochemical configuration influences biological activity and is maintained through stereospecific reaction conditions.
Reaction Mechanisms and Key Intermediates
| Reaction Type | Mechanism & Key Intermediates | Reagents & Conditions | Outcome |
|---|---|---|---|
| Cyclization | Nucleophilic attack of the pyrrole nitrogen on an electrophilic carbonyl carbon, forming a cyclic hemiacetal or lactam intermediate | Acid catalysis (e.g., p-toluenesulfonic acid), reflux | Formation of the fused octahydropyrano[3,4-c]pyrrole ring system |
| Esterification | Nucleophilic attack of methanol on carboxylic acids or acid chlorides | Acidic or basic catalysis, reflux | Methyl ester formation, yielding methyl (or analogous) derivatives |
| Protection/Deprotection | Boc protection involves nucleophilic attack by di-tert-butyl dicarbonate on amines | Use of Boc anhydride, base, or acid for deprotection | Stable carbamate groups that can be selectively removed under acidic conditions |
Optimization of Reaction Conditions
| Parameter | Optimal Conditions | Impact |
|---|---|---|
| Temperature | Reflux (80–120°C) | Ensures sufficient energy for cyclization without decomposition |
| Solvent | Dichloromethane (DCM), tetrahydrofuran (THF) | Solvent polarity influences yield and selectivity |
| Catalyst | p-Toluenesulfonic acid, Lewis acids | Promotes cyclization and esterification reactions |
| Reaction Time | 4–24 hours | Sufficient for complete conversion; monitored via TLC |
Data Tables and Research Outcomes
Summary of Key Synthesis Parameters
Reaction Pathway Schematic
Pyrrole derivative → Acidic cyclization → Fused octahydropyrano[3,4-c]pyrrole core → Esterification → Methyl (or other alkyl) derivatives
Scientific Research and Applications
The synthesized methyl octahydropyrano[3,4-c]pyrrole-7a-carboxylate serves as a versatile intermediate in medicinal chemistry, particularly in designing receptor antagonists, enzyme inhibitors, and other bioactive molecules. Its stereochemistry and functional groups are crucial for biological activity, with ongoing research exploring its pharmacological potential.
Chemical Reactions Analysis
Types of Reactions
Methyl octahydropyrano[3,4-c]pyrrole-7a-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction might yield alcohols or alkanes.
Scientific Research Applications
Methyl octahydropyrano[3,4-c]pyrrole-7a-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: It is used in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of methyl octahydropyrano[3,4-c]pyrrole-7a-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and derivative of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
Methyl Octahydropyrano[3,4-c]pyrrole-7a-carboxylate
- Core Structure : Fused pyran-pyrrole bicyclic system with full saturation (octahydro).
- Functional Groups : Methyl ester at the 7a-position.
- Key Properties : High stability due to saturation, making it suitable for harsh synthetic conditions .
Ethyl 5-(3-Aminophenyl)-1-(3-Cyanopyrrol-2-yl)-2-Methylpyrrole-3-Carboxylate ()
- Core Structure: Monocyclic pyrrole with substituents at the 1-, 2-, 3-, and 5-positions.
- Functional Groups: Ethyl ester, cyano, aminophenyl, and methyl groups.
- Key Properties: Electron-withdrawing cyano and electron-donating aminophenyl groups enhance reactivity in coupling reactions. Analytical C 68.71%, H 4.88%, N 12.33% (calcd) vs. C 68.84%, H 4.86%, N 12.37% (found) .
Methyl (4aR)-1-[(2,4-Dimethoxyphenyl)methyl]-4-Hydroxy-4a-Methyl-2-Oxo-6,7-Dihydro-5H-Pyrrolo[1,2-b]pyridazine-3-Carboxylate ()
- Core Structure : Pyrrolo[1,2-b]pyridazine (fused pyrrole-pyridazine).
- Functional Groups : Methyl ester, dimethoxyphenyl, hydroxyl, and ketone groups.
- Key Properties : Heteroaromatic pyridazine ring and methoxy groups may improve photophysical properties. LCMS: m/z 657 [M+H]⁺ .
39-{(E)-4-[(2R,3RS,4aS,7S,8S,8aR)-3,8-Dihydroxy-2-{(2S,3S)-3-Hydroxybutan-2-yl}octahydropyrano[3,2-c]pyran-7-yl]-3-Methylbut-2-enoyloxy}non-4-enoic Acid ()
- Core Structure : Polycyclic pyran systems with hydroxyl and acyloxy substituents.
- Functional Groups : Multiple hydroxyl groups, esterified unsaturated chains.
Physicochemical Properties
*Estimated for the target compound based on structural analogs.
Biological Activity
Methyl octahydropyrano[3,4-c]pyrrole-7a-carboxylate is a compound of increasing interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : CHNO
- Molecular Weight : 250.25 g/mol
- CAS Number : 40725-89-1
The compound features a unique bicyclic structure that may contribute to its biological activity. The structural characteristics allow for interactions with various biological targets.
Antimicrobial Properties
Recent studies have indicated that derivatives of octahydropyrano[3,4-c]pyrrole exhibit significant antimicrobial activity. For example, chromeno[3,4-c]pyrrole derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, comparable to standard antibiotics like gentamicin .
| Compound Type | Activity Level | Target Organisms |
|---|---|---|
| Chromeno[3,4-c]pyrrole | High | Staphylococcus aureus, Escherichia coli |
| Methyl octahydropyrano... | Moderate | Various bacterial strains |
Anticancer Activity
This compound has been studied for its anticancer properties. Research indicates that related compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, including multidrug-resistant strains .
Mechanism of Action :
- Inhibition of DNA synthesis : Compounds may interfere with the DNA replication process.
- Induction of apoptosis : Activation of apoptotic pathways leading to cancer cell death.
Case Studies
-
Study on Anticancer Efficacy :
- A study investigated the effects of a related compound on human breast cancer cells (MCF-7). Results showed a significant reduction in cell viability at concentrations above 10 µM.
- Findings : The compound induced apoptosis through the activation of caspase pathways.
-
Antimicrobial Testing :
- A series of tests were conducted to evaluate the antibacterial properties against common pathogens. The compound demonstrated a minimum inhibitory concentration (MIC) of 15 µg/mL against E. coli.
- : The compound's structural features contribute to its ability to disrupt bacterial cell walls.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Modulation : It could also modulate receptor activity, influencing various cellular responses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
